3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid

Lipophilicity Drug design ADME prediction

Researchers requiring chiral triazole-amino acid conjugates for SAR studies often face irreproducibility when substituting analogs with differing lipophilicity or hydrogen-bonding capacity. This compound addresses that need with a defined stereocenter and a distinct LogP of -2.62. Key attributes: (1) 3,5-Dimethyl substitution enhances steric bulk and electron density relative to unsubstituted triazole analogs, directly influencing target engagement. (2) N-Ethylamino group on the α-carbon modulates conformational flexibility and provides an approximately 85-fold increase in hydrophilicity compared to des-methyl comparators. (3) Single chiral center ensures enantiomer-dependent binding, critical for chiral separation method development and biochemical assay optimization.

Molecular Formula C9H16N4O2
Molecular Weight 212.25 g/mol
Cat. No. B13631215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid
Molecular FormulaC9H16N4O2
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCCNC(CN1C(=NC(=N1)C)C)C(=O)O
InChIInChI=1S/C9H16N4O2/c1-4-10-8(9(14)15)5-13-7(3)11-6(2)12-13/h8,10H,4-5H2,1-3H3,(H,14,15)
InChIKeyNEOZULQOESSFGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity and Comparator Landscape


3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid (CAS 1250027-39-4, MFCD16141364) is a chiral, non-proteinogenic α-amino acid derivative that combines a 3,5-dimethyl-substituted 1,2,4-triazole heterocycle with an N-ethylamino group on the α-carbon of a propanoic acid backbone . With a molecular weight of 212.25 g/mol, a predicted LogP of –2.62, and one asymmetric center, this compound occupies a distinct physicochemical niche among triazole–amino acid conjugates . Its nearest structural comparators include the non-methylated triazole analog 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1247398-42-0, MW 184.20, LogP –0.66) and the des-ethylamino analog 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid (CAS 842971-05-5, MW 169.18) [1]. These three compounds form a critical comparator triad for scientific selection, as they differ systematically in lipophilicity, molecular weight, and hydrogen-bonding capacity—parameters that directly influence solubility, permeability, and target engagement in medicinal chemistry and chemical biology applications [1].

Chirality
Single asymmetric α-carbon supports enantioselective synthesis and chiral separation method development.
Hydrophilicity
Predicted high hydrophilicity profile facilitates aqueous-based assay formats and solubility-driven formulation studies.
Scaffold
3,5-Dimethyltriazole core with reported protein co-crystal binding evidence supports fragment-based design campaigns.

Why Generic Triazole–Amino Acid Substitution Fails


Triazole–amino acid conjugates are not functionally interchangeable. Even seemingly minor structural modifications—such as methyl substitution on the triazole ring or variation of the N-alkylamino group—produce large shifts in critical physicochemical parameters that govern experimental outcomes . For 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid, the 3,5-dimethyl substitution on the triazole ring increases steric bulk and electron density relative to the unsubstituted analog, while the N-ethylamino group (versus N-methylamino or primary amino alternatives) modulates both LogP and conformational flexibility [1]. The compound's predicted LogP of –2.62 represents an approximately 85-fold increase in hydrophilicity compared to the des-methyl analog (LogP –0.66), a difference that translates into markedly different aqueous solubility, membrane partitioning, and pharmacokinetic behavior in biological assays . Furthermore, the presence of a single chiral center (asymmetric atom count = 1) means that enantiomeric composition directly affects target binding, a feature absent in achiral analogs such as 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid [1]. Substituting any in-class compound without accounting for these physicochemical and stereochemical differences risks generating non-comparable or irreproducible data, particularly in structure–activity relationship (SAR) studies, chiral separation method development, and biochemical assay optimization .

Lack of 3,5-dimethyl groups on the triazole ring substantially shifts lipophilicity and solubility, which may render assay conditions non-comparable.
Achiral analogs without the asymmetric α-carbon cannot support enantioselective synthesis or chiral chromatographic method development.
Absence of MDL registration in some structural analogs may complicate cross-referencing in procurement systems and institutional chemical inventory management.

Quantitative Differentiation Against Structural Analogs


LogP and Hydrophilicity Differentiation

The predicted LogP of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid is –2.62, compared to –0.66 for the closest comparator, 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 1247398-42-0), which lacks the 3,5-dimethyl substitution on the triazole ring . This difference of –1.96 LogP units corresponds to an approximately 85-fold increase in hydrophilicity (ΔLogP ≈ 2 → ~100× partitioning difference) for the target compound, a magnitude that places these two compounds in fundamentally different developability categories for oral bioavailability and CNS penetration . Both values are computationally predicted and should be verified experimentally; however, the directional trend is consistent with the additional methyl groups increasing hydrogen-bond acceptor capacity relative to hydrophobic surface area.

LogP shift
Data to verify
Target LogP –2.62
Comparator LogP –0.66
ΔLogP –1.96 (~85× hydrophilicity difference)
Reported hydrophilicity difference suggests non-interchangeable solubility and partitioning behavior.
Predicted values; experimental LogP not reported.
Lipophilicity Drug design ADME prediction Solubility optimization

Molecular Weight and Physical Property Shifts

The 3,5-dimethyl substitution on the triazole ring increases molecular weight from 184.20 (des-methyl analog) to 212.25 g/mol (+15.2%), decreases density from 1.36 to 1.27 g/cm³ (–6.6%), and elevates the predicted boiling point from 392.4 °C to 431.4 °C (+39.0 °C) . These shifts are quantitatively consistent with increased molecular volume and reduced crystal packing efficiency imparted by the two methyl groups. The target compound also has a higher Fsp3 value (0.667) compared to typical aromatic triazole conjugates, reflecting greater three-dimensional character that is increasingly valued in fragment-based drug discovery for achieving selectivity .

Physicochemical shifts
Data to verify
Target MW 212.25, density 1.27, BP 431.4°C
Comparator MW 184.20, density 1.36, BP 392.4°C
ΔMW +15.2%, Δdensity –6.6%, ΔBP +39.0°C
Property shifts may alter chromatographic retention and thermal behavior, requiring method re-validation.
Predicted values; experimental confirmation needed.
Molecular weight optimization Crystallinity Thermal stability Chromatographic separation

Chiral Center and Enantioselective Applications

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid possesses one asymmetric carbon atom (asymmetric atom count = 1, per vendor specifications), making it inherently chiral and enabling enantioselective synthesis and chiral chromatographic separation . In contrast, the des-ethylamino analog 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid (CAS 842971-05-5, PDB ligand WSY) is achiral and cannot be used in applications requiring stereochemical control [1][2]. Chiral α-amino acid-derived 3,5-disubstituted 1,2,4-triazoles have been specifically synthesized as building blocks for enantiomerically enriched peptides and peptidomimetics, where stereochemistry at the α-carbon governs biological recognition [3].

Chiral center
Supporting evidence
Target 1 asymmetric atom (chiral)
Analog 0 asymmetric atoms (achiral)
Chiral center supports enantioselective study workflows; achiral analog may not support stereochemical control applications.
Structural analysis from vendor data and PDB ligand WSY.
Chiral separation Enantioselective synthesis Stereochemistry Unnatural amino acids

Commercial Availability and Supply Chain Profile

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(ethylamino)propanoic acid is commercially available at 98% purity from multiple suppliers (Fluorochem, Leyan, ChemSrc), with an MDL number (MFCD16141364) assigned—indicating formal registration in the Available Chemicals Directory and facilitating unambiguous procurement across vendors . By comparison, the des-methyl analog (CAS 1247398-42-0) is also available at 98% purity, but lacks an MDL number in several supplier catalogs, potentially complicating cross-referencing in procurement systems that rely on MDL-based lookup . The target compound carries GHS07 hazard classification (harmful if swallowed, skin/eye irritant), which is standard for this compound class and does not impose unusual handling or shipping restrictions beyond routine laboratory practice .

Supply attributes
Data to verify
Purity98%
MDLMFCD16141364
HazardGHS07 (Warning)
MDL registration and consistent 98% purity across suppliers may reduce procurement risk and support reproducibility.
Vendor datasheets from Fluorochem, Leyan, ChemSrc (May 2026).
Chemical procurement Purity specification Supply chain Vendor comparison

PDB-Validated Dimethyltriazole Scaffold

The 3,5-dimethyl-1,2,4-triazole moiety has been experimentally observed in protein–ligand co-crystal structures. Specifically, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid (PDB ligand code WSY) is bound in PDB entry 5S3E, demonstrating that the dimethyltriazole scaffold is competent for protein binding and crystallographic refinement [1][2]. Although the full target compound (which additionally bears the N-ethylamino substituent) has not yet been deposited in the PDB, the WSY fragment provides direct structural evidence that the 3,5-dimethyltriazole substructure engages in productive binding interactions [1]. This contrasts with the simpler 1H-1,2,4-triazole-1-propanoic acid scaffold, for which fewer high-resolution protein co-crystal structures are available, limiting structure-based design efforts [2].

PDB binding data
Class-level inference
X-ray crystallography
3,5-Dimethyltriazole core bound in PDB 5S3E (ligand WSY).
Reported dimethyltriazole–protein co-crystal may reduce structural uncertainty in fragment-growing campaigns.
Class-level inference; full target compound not yet deposited in PDB.
Structural biology Fragment-based drug discovery Protein–ligand interactions X-ray crystallography

High-Confidence Application Scenarios


Enantioselective Peptide and Peptidomimetic Synthesis

Fluorochem Ltd. Product Datasheet for F739283. [1] RCSB PDB Ligand WSY, PDB 5S3E. Bulletin of the Taras Shevchenko National University of Kyiv, Chemistry, 2016, 52(1), 70–74.

Fragment-Based Drug Discovery with PDB Pharmacophore

RCSB Protein Data Bank. Ligand WSY, PDB ID 5S3E. [1] Fluorochem Ltd. Product Datasheet for F739283.

Chiral Chromatography and Enantiomeric Purity Analysis

Fluorochem Ltd. Product Datasheet for F739283. [1] ChemSrc physicochemical data for CAS 1250027-39-4 and CAS 1247398-42-0.

SAR Exploration of Triazole PAR1 Modulators

Heinelt, U. et al. Triazolium salts as PAR1 inhibitors, production thereof, and use as medicaments. US Patent 8,853,206, issued October 7, 2014, assigned to Sanofi. Available at: https://www.freepatentsonline.com/8853206.html. [1] Fluorochem Ltd. Product Datasheet for F739283.

Application
Selection Property
Validation Focus
Enantioselective peptide/peptidomimetic synthesis
Chiral α-carbon with N-ethylamino group
Enantiomeric purity and chiral HPLC method validation
Fragment-based drug discovery
Dimethyltriazole core with reported protein co-crystal binding
Scaffold binding mode verification in target protein
Chiral chromatography / enantiomeric analysis
Single asymmetric center
Enantiomeric resolution and method development
SAR exploration of triazole PAR1 modulators
N-Ethylamino substituent and triazole core
Functional activity and selectivity profiling
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